4-(azepan-1-ylsulfonyl)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide
Description
The compound 4-(azepan-1-ylsulfonyl)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic benzamide derivative featuring a 1,3,4-oxadiazole scaffold substituted with a 2-(methylthio)phenyl group at position 5 and a sulfonamide-linked azepane ring at position 4 of the benzamide core. For example, compounds such as 4-(azepan-1-ylsulfonyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 533870-66-5, ) share the azepane sulfonyl moiety but differ in the oxadiazole substituents, highlighting the importance of substitution patterns on bioactivity .
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S2/c1-31-19-9-5-4-8-18(19)21-24-25-22(30-21)23-20(27)16-10-12-17(13-11-16)32(28,29)26-14-6-2-3-7-15-26/h4-5,8-13H,2-3,6-7,14-15H2,1H3,(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVDMCNHENWWAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(azepan-1-ylsulfonyl)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS No. 886913-42-4) is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structure combines an azepane ring with a sulfonamide group and an oxadiazole moiety, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 472.6 g/mol. The structural features include:
- An azepane ring, which is a seven-membered saturated nitrogen-containing ring.
- A sulfonamide group that can enhance solubility and biological activity.
- An oxadiazole ring known for its diverse pharmacological properties.
Antimicrobial Properties
Research indicates that oxadiazole derivatives exhibit significant antimicrobial activity. In a study involving various substituted oxadiazoles, compounds similar to the target compound demonstrated effective inhibitory action against several bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Insecticidal Activity
In preliminary bioassays, related compounds showed potent insecticidal properties against pests such as Mythimna separate and Helicoverpa armigera. For instance, compounds with similar structural motifs exhibited lethal activities at concentrations as low as 500 mg/L, suggesting potential applications in agricultural pest control .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly regarding monoamine oxidase (MAO) enzymes. Compounds featuring similar structures have shown promising inhibition profiles against MAO-A and MAO-B isoforms, which are crucial in the metabolism of neurotransmitters . This suggests that the target compound may have implications in treating neurodegenerative diseases or mood disorders.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds structurally similar to 4-(azepan-1-ylsulfonyl)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide :
- Insecticidal Activity : A study reported that certain oxadiazole derivatives achieved over 70% mortality against Mythimna separate, indicating strong insecticidal potential .
- Antifungal Activity : Another research highlighted that similar compounds exhibited antifungal properties with inhibition rates reaching 77.8% against Pyricularia oryzae, suggesting that modifications to the oxadiazole structure can enhance antifungal efficacy .
- MAO Inhibition : In vitro studies on related compounds indicated significant inhibition of MAO-A with IC50 values as low as 0.060 μM for certain derivatives, hinting at the potential neuropharmacological applications of the target compound .
Data Tables
| Activity Type | Compound | Target Organism/Enzyme | Activity Level |
|---|---|---|---|
| Antimicrobial | Oxadiazole derivatives | Various bacterial strains | Significant inhibition |
| Insecticidal | Similar oxadiazoles | Mythimna separate | >70% mortality |
| Antifungal | Similar oxadiazoles | Pyricularia oryzae | 77.8% inhibition |
| Enzyme Inhibition | Related derivatives | MAO-A | IC50 = 0.060 μM |
Scientific Research Applications
The biological activity of this compound is primarily attributed to its structural features, which include an azepane ring, a sulfonamide group, and an oxadiazole moiety. These components are known for their interactions with various biological targets such as enzymes and receptors, potentially influencing pathways related to antimicrobial activity and other pharmacological effects.
Antimicrobial Activity
Research indicates that compounds within the oxadiazole class exhibit significant antimicrobial properties. Specifically:
- Antibacterial Activity : The compound has shown promise against various bacterial strains. Similar oxadiazole derivatives have been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic roles in treating infections caused by resistant pathogens.
Inhibition Studies
Compounds similar in structure have been evaluated for their ability to inhibit bacterial growth in vitro using serial dilution methods. These studies often utilize standard drugs as controls to benchmark efficacy.
Pharmacological Profiles
Research has highlighted the importance of structural modifications in enhancing the bioactivity of oxadiazole derivatives. For instance, alterations in substituents on the benzene ring can significantly affect antimicrobial potency.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Antimicrobial Activity | Potential effectiveness against Gram-positive and Gram-negative bacteria |
| Enzyme Interaction | May act as an enzyme inhibitor or modulator by binding to active or allosteric sites |
| Synthesis Techniques | Multi-step organic synthesis involving azepane formation, sulfonyl group introduction, and oxadiazole synthesis |
Comparison with Similar Compounds
Key Observations:
Antifungal Activity
- LMM5 and LMM11 () inhibit C. albicans via thioredoxin reductase (Trr1) inhibition, with IC₅₀ values in the low micromolar range. The sulfamoyl group is critical for enzyme interaction .
- OZE-II () exhibits antimicrobial activity against S. aureus, likely due to the dimethyloxazolidinyl sulfonyl group enhancing target engagement .
Enzyme Inhibition
- Compound 6a () inhibits human carbonic anhydrase II (hCA II), with docking studies showing interactions via the ethylthio group and sulfonamide .
- HDAC Inhibitors (): Analogues like N-(2-aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)-methyl)benzamide demonstrate potent histone deacetylase (HDAC) inhibition, emphasizing the role of aromatic substituents .
Antiviral Activity
- Wang et al. derivatives () with 5-(methylthio) substituents show enhanced antiviral activity over reference standards, suggesting the methylthio group’s electronic effects improve binding .
Structure-Activity Relationship (SAR) Insights
- Sulfonamide Groups : Azepane sulfonamide (target compound) vs. smaller sulfamoyl groups (LMM5/LMM11) may alter steric bulk and hydrogen-bonding capacity, affecting target selectivity .
- Oxadiazole Substituents : Electron-withdrawing groups (e.g., nitro in ) enhance antiviral activity, while electron-donating groups (e.g., methoxy in LMM5) favor antifungal effects .
- Methylthio vs. Ethylthio : The methylthio group (target compound, ) offers a balance between hydrophobicity and steric hindrance compared to ethylthio (Compound 6a) .
Q & A
Q. What are the standard synthetic routes for preparing 4-(azepan-1-ylsulfonyl)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide?
- Methodological Answer : The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of hydrazides with carboxylic acids or derivatives under dehydrating conditions (e.g., POCl₃ or H₂SO₄) .
- Step 2 : Sulfonylation of the benzamide core using azepane-1-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Step 3 : Functionalization of the phenyl group with methylthio moieties via nucleophilic substitution or coupling reactions .
Purification often employs column chromatography or recrystallization, with reaction progress monitored by TLC .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., methylthio group at C2 of phenyl) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₂₅H₂₇N₅O₄S₂) and detects isotopic patterns .
- FT-IR : Identifies key functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
Q. What in vitro assays are used for preliminary biological activity screening?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to reference drugs like doxorubicin .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodological Answer :
- Temperature Control : Cyclization steps often require precise heating (e.g., 90°C for oxadiazole formation) to avoid side products .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while dichloromethane aids in phase separation during workup .
- Catalyst Use : Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., EDC/HOBt) improve sulfonamide bond formation efficiency .
Q. How do structural modifications (e.g., substituent variations) affect biological activity?
- Methodological Answer :
- SAR Studies : Replace the methylthio group with electron-withdrawing groups (e.g., nitro) to test antimicrobial potency .
- Oxadiazole Ring Modifications : Substitute 1,3,4-oxadiazole with 1,2,4-triazole to evaluate changes in enzyme inhibition (e.g., COX-2) .
- Computational Modeling : Use docking simulations (AutoDock Vina) to predict binding affinity to targets like DNA gyrase or tubulin .
Q. How can contradictory data in biological assays be resolved?
- Methodological Answer :
- Dose-Response Repetition : Conduct triplicate assays with standardized cell lines (e.g., ATCC-certified HeLa) to confirm IC₅₀ reproducibility .
- Structural Confirmation : Re-analyze compound purity via HPLC-MS to rule out degradation products influencing activity .
- Control Experiments : Compare results to structurally analogous compounds (e.g., 4-(piperidin-1-ylsulfonyl) derivatives) to isolate substituent effects .
Q. What strategies enhance solubility and stability for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce phosphate or PEG groups to the benzamide core to improve aqueous solubility .
- Nanoparticle Encapsulation : Use PLGA or liposomal carriers to enhance bioavailability and reduce hepatic clearance .
- pH Adjustment : Formulate as a sodium salt for intravenous administration, testing stability in PBS (pH 7.4) .
Q. How are mechanistic studies designed to elucidate the compound's mode of action?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure inhibition of COX-2, topoisomerase II, or kinases using fluorogenic substrates .
- Flow Cytometry : Assess apoptosis induction (Annexin V/PI staining) and cell cycle arrest (propidium iodide) in treated cancer cells .
- Proteomic Profiling : Perform LC-MS/MS to identify differentially expressed proteins in treated vs. control cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
